1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C10H9BrF4S |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
InChI Key |
IUPFHTHVJBGFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene necessitates careful planning to address the electronic deactivation imposed by the electron-withdrawing fluoro and trifluoromethylthio groups. These substituents render the benzene ring less reactive toward electrophilic aromatic substitution, steering synthetic strategies toward transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitutions . Retrosynthetically, the molecule can be dissected into two key components:
- A pre-functionalized benzene core bearing the 3-fluoro and 5-(trifluoromethylthio) groups.
- A 3-bromopropyl side chain introduced via alkylation or coupling.
Synthesis of the Benzene Core: 3-Fluoro-5-(trifluoromethylthio)benzene
The trifluoromethylthio group (SCF₃) is typically introduced via nucleophilic trifluoromethylthiolation or radical pathways . Recent advances highlight the use of copper(I) trifluoromethylthiolate (CuSCF₃) or silver trifluoromethylthiolate (AgSCF₃) as effective reagents for installing SCF₃ groups on aromatic rings. For instance, halogenated precursors such as 3-fluoro-5-bromobenzene can undergo a Ullmann-type coupling with CuSCF₃ under mild conditions (50–80°C, DMF) to yield the trifluoromethylthio derivative.
An alternative route involves direct electrophilic trifluoromethylthiolation using reagents like N-(trifluoromethylthio)phthalimide (Phth-SCF₃) in the presence of Lewis acids such as BF₃·OEt₂. This method has demonstrated compatibility with electron-deficient arenes, achieving yields of 60–75%.
Introduction of the 3-Bromopropyl Side Chain
The 3-bromopropyl group is most efficiently introduced through alkylation or cross-coupling reactions. Given the deactivated nature of the benzene core, Friedel-Crafts alkylation is impractical. Instead, Mitsunobu reactions or transition-metal-catalyzed couplings are preferred.
Mitsunobu Reaction
The Mitsunobu reaction enables the coupling of alcohols to aromatic rings using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For example, 3-fluoro-5-(trifluoromethylthio)phenol can react with 3-bromo-1-propanol under Mitsunobu conditions (THF, 0°C to room temperature) to install the bromopropyl chain. However, this method requires a phenolic precursor, necessitating additional steps to introduce and later remove protecting groups.
Transition-Metal-Catalyzed Couplings
Palladium-catalyzed cross-couplings offer a more direct approach. A Suzuki-Miyaura coupling between a boronic ester-functionalized propane chain and a brominated benzene core has been reported in analogous systems. For instance, 3-fluoro-5-(trifluoromethylthio)bromobenzene can react with (3-bromopropyl)boronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Cs₂CO₃ (toluene/EtOH, 80°C), yielding the target compound in 45–60% yield.
Stepwise Synthetic Procedures and Optimization
Route 1: Sequential Functionalization via Ullmann Coupling and Alkylation
Synthesis of 3-Fluoro-5-(trifluoromethylthio)bromobenzene
Introduction of the 3-Bromopropyl Group
Route 2: One-Pot Tandem Functionalization
A more efficient approach involves simultaneous introduction of the SCF₃ and bromopropyl groups. This method leverages Pd-catalyzed C–H activation directed by a transient directing group (TDG):
- Substrate : 3-Fluorobromobenzene.
- TDG installation : Treat with pivaloyl chloride to form a directing amide.
- C–H bromination : Use N-bromosuccinimide (NBS) under Pd(OAc)₂ catalysis (DCE, 50°C).
- Trifluoromethylthiolation : Replace the bromide with AgSCF₃ in the presence of CuI (DMF, 100°C).
- Bromopropyl introduction : Perform a Heck coupling with allyl bromide, followed by hydrobromination.
- Overall yield : 40% (three steps).
Comparative Analysis of Methodologies
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Ullmann | CuSCF₃ coupling + Negishi | 52 | High regioselectivity | Multi-step, moderate yield |
| One-Pot Tandem | C–H activation + Heck | 40 | Fewer steps | Requires specialized catalysts |
| Mitsunobu | Alcohol coupling | 58 | Mild conditions | Requires phenolic precursor |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: Exploration of its potential as a pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can act as a leaving group in substitution reactions, while the fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The target compound’s fluorine at position 3 and -SCF₃ at position 5 distinguish it from 1-bromo-4-propylbenzene (bromo at position 1, propyl at 4) .
- Halogen Diversity : Compared to 1-bromo-3-iodo-5-(trifluoromethyl)benzene, the target compound lacks iodine but includes a sulfur-containing -SCF₃ group, which may enhance lipophilicity and metabolic resistance .
Substituent Effects
Fluorine vs. Chlorine
- Fluorine : The electron-withdrawing nature of fluorine increases the compound’s stability and bioavailability. Fluorinated analogs, such as those in pharmaceuticals, often exhibit improved membrane permeability and reduced basicity of adjacent amines .
- Chlorine : In 1-(3-bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene , chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance halogen bonding in target interactions.
Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃)
- -CF₃ : Found in compounds like 1-bromo-3-iodo-5-(trifluoromethyl)benzene , -CF₃ is less sterically demanding but offers strong electron-withdrawing effects.
Physical and Chemical Properties
- Boiling Points : (3-Bromopropyl)benzene (237–238°C) has a higher boiling point than 1-bromo-4-propylbenzene (225°C) due to increased molecular symmetry.
- Density : The bromopropyl group increases density (1.32 g/cm³ for (3-bromopropyl)benzene vs. 1.286 g/cm³ for 1-bromo-4-propylbenzene) .
- Reactivity : The bromopropyl chain in (3-bromopropyl)benzene is utilized in nucleophilic substitutions, as demonstrated in the synthesis of N-CF₃ urea derivatives .
Biological Activity
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is a complex organic compound with significant potential for biological activity. Its unique structural features, including bromine, fluorine, and trifluoromethylthio groups, contribute to its reactivity and interaction with biological systems. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound can be characterized by its molecular formula and a molecular weight of . Its structure includes a bromopropyl group that may serve as an electrophile in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrF6OS |
| Molecular Weight | 383.15 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H9BrF6OS/c12-6-2-3-7-8(19-10(13,14)15)4-1-5-9(7)20-11(16,17)18/h1,4-5H,2-3,6H2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromopropyl group may act as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins or nucleic acids. The trifluoromethylthio group enhances lipophilicity and may influence the compound's binding affinity to biological receptors.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymatic pathways.
- Anticancer Properties : Certain fluorinated compounds have been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage or disruption of cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated compounds against Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory effects at low concentrations.
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that the compound induced cytotoxicity through apoptosis mechanisms. The study highlighted its potential as a lead compound for developing new anticancer agents.
Comparative Analysis
In comparison with structurally similar compounds, this compound shows unique reactivity due to the specific arrangement of its functional groups. This can lead to enhanced biological activity compared to other brominated or fluorinated compounds.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Electrophilic interaction with biomolecules |
| 1-Bromo-3-fluoro-5-trifluoromethylbenzene | Moderate Antimicrobial | Membrane disruption |
| 1-(Bromomethyl)-3-fluoro-5-trifluoromethylbenzene | Low Cytotoxicity | Nucleophilic substitution |
Q & A
Basic: What synthetic routes are recommended for preparing 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene, and what key reaction conditions must be controlled?
Answer:
The synthesis typically involves sequential functionalization of the benzene core. A bromopropyl group can be introduced via alkylation using 1,3-dibromopropane or N-bromosuccinimide (NBS) under radical or nucleophilic conditions. For example, NBS in tetrahydrofuran (THF) with initiators like AIBN enables controlled bromination of propyl chains, as demonstrated in analogous syntheses of 1-(3-bromopropyl)benzene . The trifluoromethylthio (-SCF₃) group can be introduced via thiolation reactions using Cu-catalyzed cross-coupling or electrophilic substitution with reagents like AgSCF₃ . Acidic media (e.g., H₂SO₄) may stabilize intermediates during fluorination using KF or Selectfluor .
Critical Conditions:
- Temperature control (e.g., 0–20°C for diazotization steps in fluorination) .
- Moisture-sensitive reactions require inert atmospheres (N₂/Ar) .
- Stoichiometric precision for bromopropyl and SCF₃ introduction to avoid side products .
Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?
Answer:
Contradictions in ¹H/¹³C NMR peaks (e.g., unexpected splitting or shifts) may arise from:
- Rotational isomerism in the SC₆F₃ group, causing dynamic effects. Use variable-temperature NMR to freeze conformers .
- Impurity interference from incomplete separation of regioisomers. Employ HPLC or GC-MS for purity validation .
- Coupling with fluorine (¹⁹F-¹H): Use 2D NMR (e.g., HSQC, HMBC) to distinguish F-mediated splitting from structural anomalies .
Reference data from structurally similar compounds, such as 3-fluoro-5-(trifluoromethyl)benzene derivatives, provide baseline comparisons for chemical shifts .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks using coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and DEPT-135 for carbon hybridization .
- ¹⁹F NMR: Confirm the presence of -F and -SCF₃ groups (δ ~ -60 ppm for SCF₃) .
- FTIR: Identify C-F (1100–1250 cm⁻¹), C-Br (500–600 cm⁻¹), and S-CF₃ (700–750 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validate molecular weight (expected ~327.1 g/mol) and isotopic patterns for Br/Cl .
Advanced: What strategies optimize the yield in multi-step syntheses of this compound?
Answer:
- Microwave-assisted synthesis: Reduces reaction time (e.g., 45 minutes for bromopropylbenzene synthesis vs. 12 hours conventionally) .
- Catalyst optimization: Use Pd/Cu for cross-coupling steps to enhance SCF₃ introduction efficiency .
- Purification: Employ flash chromatography with hexane/ethyl acetate gradients to isolate intermediates. For volatile byproducts, fractional distillation improves purity .
- In situ monitoring: Techniques like FTIR or Raman spectroscopy track reaction progress and minimize over-bromination .
Basic: What safety considerations are critical when handling this compound?
Answer:
- Toxicity: Brominated aromatics may release HBr fumes under heat. Use fume hoods and PPE (gloves, goggles) .
- Storage: Store at 2–8°C in amber glass to prevent light-induced decomposition. Avoid contact with oxidizing agents due to the SCF₃ group’s reactivity .
- Waste disposal: Neutralize brominated waste with NaHCO₃ before disposal .
Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation: Replace the bromopropyl group with chloro-/iodopropyl to study halogen effects on reactivity . Modify the -SCF₃ group to -SO₂CF₃ for enhanced electron-withdrawing properties .
- Bioisosteric replacement: Substitute the fluorine atom with -OH or -NH₂ to assess hydrogen-bonding interactions .
- Computational modeling: Use DFT calculations (e.g., Gaussian) to predict electronic effects of substituents on aromatic ring reactivity .
Basic: What are the key physical properties of this compound relevant to experimental design?
Answer:
- Molecular weight: ~327.1 g/mol (analogous to brominated aromatics in ).
- Solubility: Likely soluble in THF, DCM, and DMSO; insoluble in water due to hydrophobic substituents .
- Boiling point: Estimated 220–250°C based on similar bromopropylbenzenes .
Advanced: How can researchers address contradictory data in reaction mechanisms involving the trifluoromethylthio group?
Answer:
- Isotopic labeling: Use ¹⁸O/³⁴S isotopes to trace mechanistic pathways during SCF₃ introduction .
- Kinetic studies: Compare rate constants under varying temperatures/pH to distinguish electrophilic vs. radical pathways .
- Theoretical validation: Apply Marcus theory or Hammett plots to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
